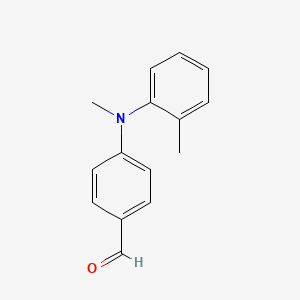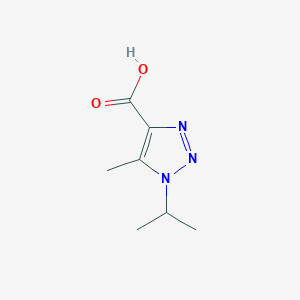
N-(1-phenylethyl)cyclobutanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation . This is a general synthetic procedure of a wide range of chiral amines by careful choice of insaturated esters and alkylation of the chiral enolate in the initial reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds are based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .Applications De Recherche Scientifique
Medicinal Chemistry and Neuropharmacology
“N-(1-phenylethyl)cyclobutanamine” and its derivatives have shown promise in the field of medicinal chemistry, particularly in neuropharmacology. These compounds are known for their potential to interact with neurotransmission pathways, making them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer’s disease . The ability of these molecules to embed in complex molecular constructs suggests their utility in drug development for complex pathologies .
Material Science: Synthesis of Chiral Amines
In material science, “N-(1-phenylethyl)cyclobutanamine” plays a crucial role in the synthesis of chiral amines. The general synthetic pathway involves asymmetric Aza–Michael addition, followed by carboxylic acid hydrolysis and Barton descarboxylation. This process is significant for creating a wide range of chiral amines, which are essential in various material science applications .
Environmental Studies: Thermo-responsive Polymers
The compound has been utilized in the design of thermo-responsive polymer films. These films exhibit temperature-dependent physicochemical properties, which can be tuned for specific environmental applications, such as controlling marine biofouling . The ability to undergo reversible swelling/deswelling with temperature changes is particularly valuable in environmental studies.
Analytical Chemistry: Reference Standards
“N-(1-phenylethyl)cyclobutanamine” serves as a high-quality reference standard in analytical chemistry. It is used for pharmaceutical testing to ensure accurate results, which is critical for the development and quality control of pharmaceutical products .
Biochemistry: Neurotransmitter Pathways
In biochemistry, the compound’s structural motif, 2-phenethylamine, is integral to neurotransmitter pathways. It is synthesized from phenylalanine and functions as a neurotransmitter in the human central nervous system, playing a role in voluntary movement, stress, and mood .
Industrial Applications: Bulk Manufacturing
Industrially, “N-(1-phenylethyl)cyclobutanamine” is involved in bulk manufacturing and sourcing. It is provided for in-stock or backordered impurities, custom synthesis, and procurement, highlighting its importance in industrial chemical processes .
Safety And Hazards
Propriétés
IUPAC Name |
N-(1-phenylethyl)cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHMVMRQYDQYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



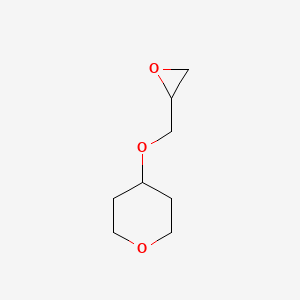
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)


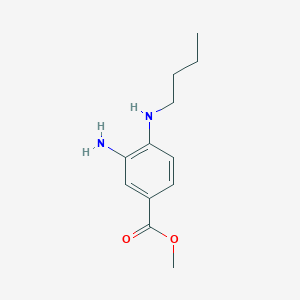
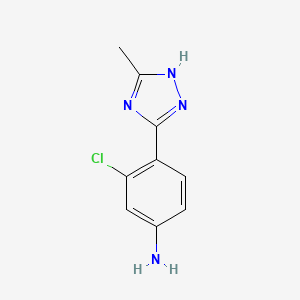
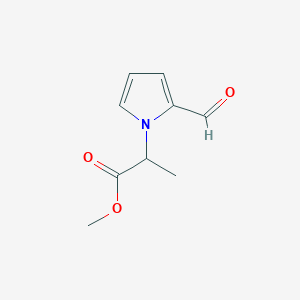
![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)



![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)
